![molecular formula C24H23N5O5 B2865689 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide CAS No. 1115960-02-5](/img/structure/B2865689.png)

1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

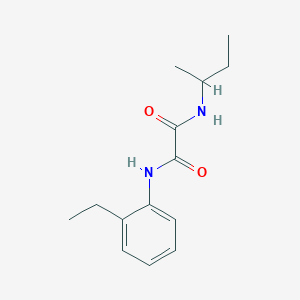

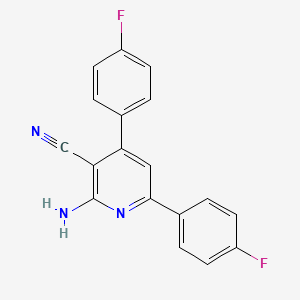

The compound “1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide” is a complex organic molecule. It contains an acetylamino group (an amine group attached to an acetyl group), a benzoyl group (a benzene ring attached to a carbonyl group), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions. For instance, benzocaine derivatives can be synthesized through electrophilic and nucleophilic reactions . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoyl group would provide an aromatic system, the acetylamino group would introduce polarity, and the piperidine ring would add a cyclic structure .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could participate in acylation or substitution reactions, the benzoyl group could undergo electrophilic aromatic substitution, and the piperidine ring could undergo reactions typical of amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

A notable application in scientific research is the use of compounds structurally related to 1-[3-(acetylamino)benzoyl]-N-methylpiperidine-4-carboxamide in the synthesis of novel chemical entities. For instance, OxymaPure/DIC methodology has facilitated the creation of α-ketoamide derivatives, showcasing superior purity and yield compared to traditional methods. These compounds, derived from the ring opening of N-acylisatin, have implications for further pharmaceutical development due to their structural complexity and potential bioactivity (El‐Faham et al., 2013).

Anticancer and Antiviral Properties

Research into structurally similar compounds has highlighted their potential in addressing critical health issues like cancer and viral infections. For example, novel inhibitors derived from benzohydrazides have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes of interest in Alzheimer's disease and other clinical applications (Houngbedji et al., 2023). Additionally, the development of isoxazolo[4,5-e][1,2,4]triazepine derivatives has led to compounds with significant anticancer activity, highlighting the versatility of these molecules in therapeutic development (Wagner et al., 2020).

Enzyme Inhibition for Disease Treatment

Another critical area of application is the inhibition of specific enzymes for therapeutic purposes. Compounds similar to this compound have been studied for their role in inhibiting histone deacetylase (HDAC), a target for cancer therapy. This research underscores the importance of these compounds in modulating gene expression and cell cycle progression for cancer treatment, exemplified by the discovery of CI-994 as a potent HDAC inhibitor with significant antitumor activity (Kraker et al., 2003).

Pharmacological Enhancements and Drug Design

The structural modification of compounds related to this compound has also been instrumental in the development of new pharmacological agents with improved properties. For instance, the discovery of TAK-220, a CCR5 antagonist with potent anti-HIV-1 activity, demonstrates the potential of these compounds in the design of orally active therapeutic agents with significant clinical impact (Imamura et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . They have shown promising activity against various pathogenic organisms .

Mode of Action

It’s worth noting that many triazole derivatives, including those with a quinoxaline moiety, have been found to exhibit antimicrobial and antiviral activities . The presence of a piperazine or piperidine subunit has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities, suggesting they may interact with the biochemical pathways related to these biological processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Some of the synthesized compounds with similar structures were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at a certain concentration .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of different subunits and the specific conditions under which the compounds are synthesized and tested .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

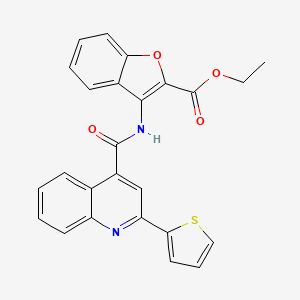

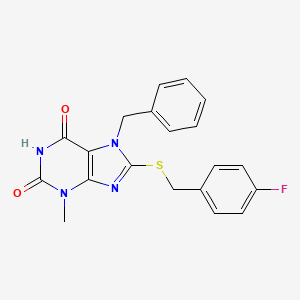

ethyl 3-[[2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O5/c1-4-33-23(31)17-8-6-9-18(13-17)26-20(30)14-29-24(32)28-12-11-25-22(21(28)27-29)34-19-10-5-7-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEZNTWMPUDFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)

![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)

![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)